

# CP 376395: A Technical Guide for Neuroscience Research

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## Compound of Interest

Compound Name: CP 376395

Cat. No.: B1663366

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **CP 376395**, a potent and selective antagonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1). It is intended to serve as a comprehensive resource, detailing the compound's pharmacological profile, mechanism of action, relevant experimental protocols, and key quantitative data to support its use in neuroscience research.

## Core Pharmacological Profile

**CP 376395** is a brain-penetrable small molecule that acts as a non-competitive, allosteric antagonist of the CRF1 receptor.<sup>[1][2][3]</sup> Its high affinity and selectivity make it a critical tool for investigating the role of the CRF system in stress, anxiety, depression, and addiction.<sup>[4][5]</sup> The compound has a chemical structure based on a 2-aryloxy-4-alkylaminopyridine core.<sup>[1]</sup>

Table 1: Physicochemical and Structural Properties

Property	Value
Molecular Formula	C <sub>21</sub> H <sub>30</sub> N <sub>2</sub> O·HCl
Molecular Weight	362.94 g/mol <sup>[6]</sup>
CAS Number	175140-00-8 (Parent), 1013933-37-3 (HCl salt) <sup>[1]</sup>

| Solubility |  $\leq 50$  mM in water,  $\leq 100$  mM in DMSO[6] |

Table 2: Receptor Binding and Functional Activity

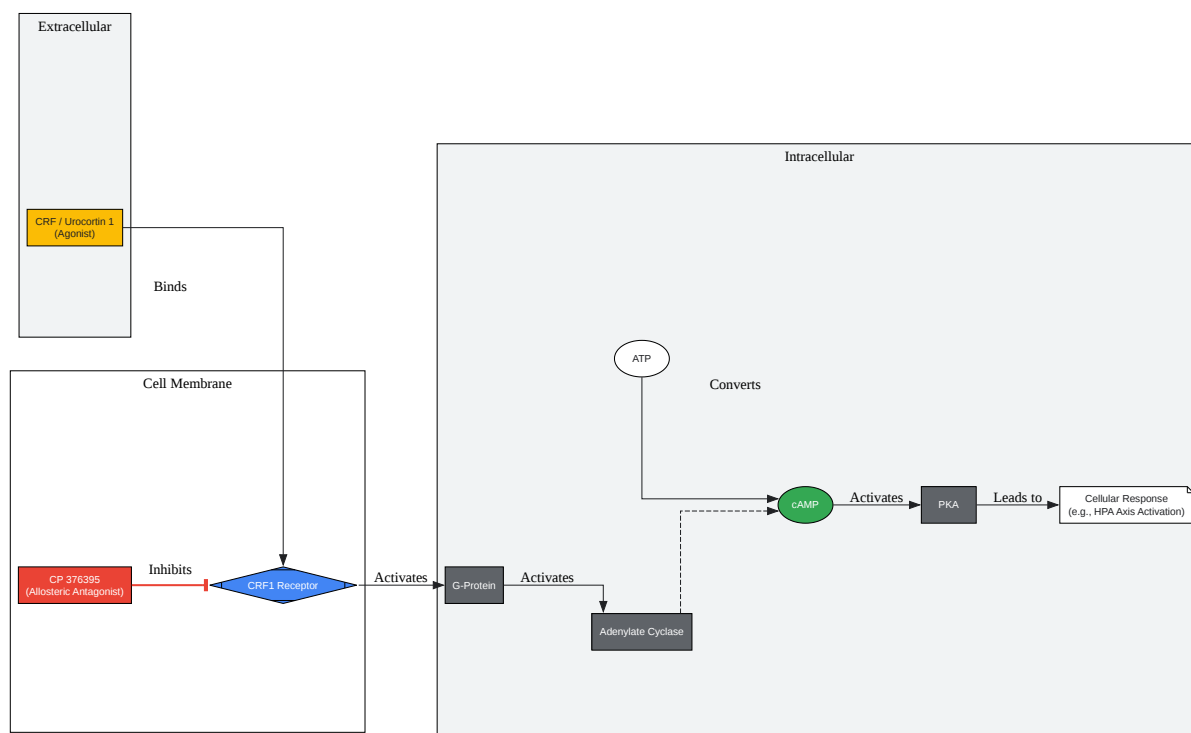
Parameter	Receptor/Assay	Value
Binding Affinity (K <sub>i</sub> )	Human CRF1	12 nM[1][2][6][7][8]
	Human CRF2	>10,000 nM[1][2][6][7][8]
Functional Inhibition (IC <sub>50</sub> )	CRF1	5.1 nM[7]
Functional Antagonism (K <sub>i</sub> )	oCRF-stimulated adenylate cyclase	12 nM[1][8]
Selectivity	CRF1 vs. CRF2	>800-fold[7]

| Off-Target Activity | 40 other neurotransmitter receptors/ion channels | >1  $\mu$ M[1][8] |

## Mechanism of Action and Signaling Pathway

The CRF1 receptor is a class B G-protein-coupled receptor (GPCR) primarily involved in the central nervous system's response to stress.[3][9] Upon binding of endogenous agonists like corticotropin-releasing factor (CRF), the receptor undergoes a conformational change, activating associated G-proteins. This typically stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of downstream signaling cascades like protein kinase A (PKA).[7]

**CP 376395** functions as a negative allosteric modulator.[6] It binds to a site within the transmembrane domain of the CRF1 receptor, distinct from the orthosteric site where CRF binds.[3][7] This allosteric binding stabilizes an inactive conformation of the receptor, preventing agonist-induced G-protein coupling and subsequent signal transduction.[3] Notably, **CP 376395** exhibits biased antagonism, preferentially inhibiting the cAMP and ERK signaling pathways over the inositol phosphate (IP1) pathway.[7]



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CRF1 signaling and allosteric inhibition by **CP 376395**.

## Experimental Protocols & Methodologies

Detailed and reproducible protocols are essential for robust scientific inquiry. The following sections outline key methodologies for working with **CP 376395**.

**CP 376395** can be prepared for intraperitoneal (i.p.) injection in rodents using a multi-solvent system to ensure solubility.

- Objective: To prepare a clear, injectable solution of **CP 376395** at a concentration of  $\geq 2.5$  mg/mL.<sup>[1]</sup>
- Materials:

- **CP 376395** hydrochloride
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Procedure:
  - Prepare a concentrated stock solution of **CP 376395** in DMSO (e.g., 25 mg/mL).
  - For the final working solution, add each solvent sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[\[1\]](#)[\[10\]](#)
  - Example for 1 mL final solution: a. Start with 400 µL of PEG300 in a sterile microfuge tube. b. Add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogenous. d. Add 450 µL of saline to reach the final volume of 1 mL.
  - Vortex the final solution. If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[\[1\]](#)
  - It is recommended to prepare this working solution fresh on the day of use.[\[1\]](#)

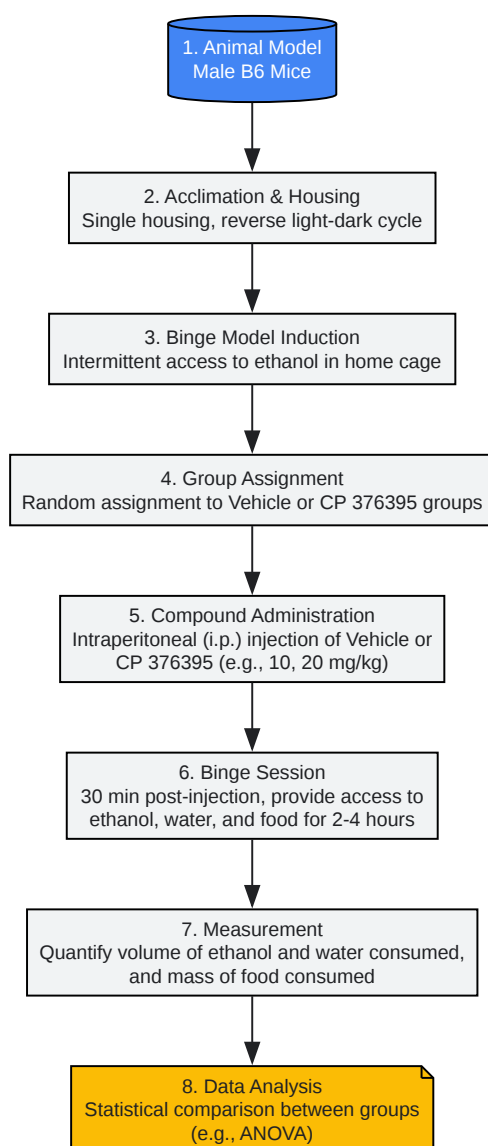
This assay determines the functional antagonism of **CP 376395** by measuring its ability to inhibit agonist-stimulated cAMP production.

- Objective: To quantify the inhibitory constant (K<sub>i</sub>) of **CP 376395** at the CRF1 receptor.
- General Protocol:
  - Cell Culture: Utilize a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

- Compound Preparation: Prepare serial dilutions of **CP 376395** in an appropriate assay buffer.
- Assay Procedure: a. Plate the CRF1-expressing cells in a suitable format (e.g., 96-well plate). b. Pre-incubate the cells with varying concentrations of **CP 376395** for a defined period (e.g., 15-30 minutes). c. Stimulate the cells with a fixed concentration of a CRF agonist (e.g., ovine CRF) at its  $EC_{80}$  concentration. d. Include control wells: baseline (no agonist), and maximum stimulation (agonist only).
- cAMP Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
- Data Analysis: Plot the cAMP concentration against the logarithm of the **CP 376395** concentration. Fit the data to a four-parameter logistic equation to determine the  $IC_{50}$  value. Convert the  $IC_{50}$  to a  $K_i$  value using the Cheng-Prusoff equation.

This model is used to assess the role of CRF1 signaling in binge-like alcohol consumption.<sup>[1]</sup>

- Objective: To evaluate the effect of **CP 376395** on ethanol, water, and food intake.<sup>[1][8]</sup>
- Workflow:



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Workflow for the Drinking-in-the-Dark (DID) experiment.

## Summary of In Vivo Efficacy

**CP 376395** has demonstrated efficacy in various preclinical models, highlighting its potential to modulate stress-related behaviors.

Table 3: Selected In Vivo Study Results

Animal Model	Dosing	Key Findings	Reference
Male B6 Mice	10-20 mg/kg, i.p.	Dose-dependently attenuated water and food intake; attenuated ethanol intake but not preference in a binge-drinking model.	[1][8][11]
Rats	17.8 mg/kg	Inhibited CRF-induced increases in the acoustic startle response.	[7]
Rats	10 mg/kg	Reduced ethanol consumption in an intermittent access schedule.	[7]

| Mice | 1.5 and 3 nmol (intramedial prefrontal cortex injection) | Increased open arm entries and time in the elevated plus maze, indicating anxiolytic-like effects. |[7] |

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- To cite this document: BenchChem. [CP 376395: A Technical Guide for Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663366#cp-376395-for-neuroscience-research]

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